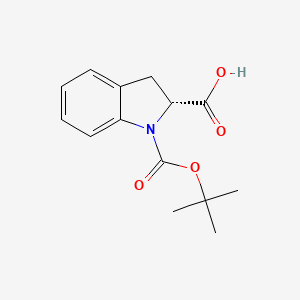

n-Boc-(r)-indoline-2-carboxylic acid

Description

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 |

InChI Key |

QONNUMLEACJFME-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

n-Boc-(r)-indoline-2-carboxylic acid chemical structure and properties

Executive Summary

N-Boc-(R)-indoline-2-carboxylic acid (also known as (R)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid) is a critical chiral building block in medicinal chemistry and peptide synthesis.[1] Functioning as a conformationally constrained analog of D-proline, this bicyclic amino acid derivative is pivotal in the design of peptidomimetics, particularly for Angiotensin-Converting Enzyme (ACE) inhibitors and specific protease inhibitors where rigid stereochemical control is required.

This guide provides a comprehensive technical analysis of the (R)-enantiomer, distinct from its widely utilized (S)-counterpart (the precursor to Perindopril), focusing on its physicochemical properties, synthetic routes, rotameric behavior, and applications in drug discovery.

Structural & Physicochemical Profile

Chemical Identity

-

IUPAC Name: (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid

-

Common Name: N-Boc-(R)-indoline-2-carboxylic acid

-

CAS Number:

-

Molecular Formula: C₁₄H₁₇NO₄

-

Molecular Weight: 263.29 g/mol

Physical Properties

| Property | Specification | Notes |

| Appearance | White to off-white crystalline powder | Becomes waxy/oil if impure |

| Melting Point | 128–133 °C (Derivative dependent) | Free acid dec. >168 °C |

| Chirality | (R)-Enantiomer | D-Proline analog |

| Optical Rotation | Magnitude mirrors (S)-isomer (-81°) | |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water/hexane |

| pKa | ~3.6 (Carboxylic acid) | Lower than Proline due to aryl induction |

NMR Rotamerism

Unlike standard amino acids, N-Boc-indoline-2-carboxylic acid exhibits significant rotamerism at room temperature due to the restricted rotation of the N-Boc carbamate bond within the bicyclic system.

-

Observation:

H NMR spectra in CDCl -

Mechanism: The tert-butyl group experiences steric clash with the C2-carboxylic acid and the C7-aromatic proton, slowing the interconversion between cis (syn) and trans (anti) conformers on the NMR timescale.

-

Diagnostic Signals:

-

tert-Butyl: Two singlets around

1.40–1.60 ppm. -

-Proton (H2): Two multiplets/doublets around

-

Synthetic Pathways & Production[5][6]

The synthesis of the (R)-enantiomer typically requires optical resolution, as direct asymmetric hydrogenation of indole-2-carboxylic acid often favors the (S)-isomer or yields low enantiomeric excess (ee).

Core Synthesis Workflow (Resolution Route)

The most robust industrial route involves the reduction of indole-2-carboxylic acid followed by classical resolution or enzymatic kinetic resolution.

Figure 1: Synthetic workflow for the production of high-purity N-Boc-(R)-indoline-2-carboxylic acid via optical resolution.

Detailed Protocol: Chemical Resolution & Protection

Step 1: Reduction

Dissolve indole-2-carboxylic acid in acetic acid. Add NaCNBH

Step 2: Resolution

-

Dissolve the racemic acid in hot ethanol.[1]

-

Add (R)-(+)-

-methylbenzylamine (0.5 eq). -

Allow to cool slowly. The diastereomeric salt of the (R)-acid crystallizes (solubility difference).

-

Filter and recrystallize twice from EtOH to achieve >99% optical purity.

-

Liberate the free acid using 1M HCl and extraction.

Step 3: Boc-Protection

-

Suspend (R)-indoline-2-carboxylic acid in 1:1 Dioxane/Water.

-

Add 1M NaOH (2.0 eq) to dissolve.

-

Add Di-tert-butyl dicarbonate (Boc

O, 1.2 eq) dropwise at 0°C. -

Stir at RT for 12 hours.

-

Evaporate dioxane, acidify aqueous layer to pH 2 with KHSO

. -

Extract with EtOAc, wash with brine, dry over Na

SO

Chemical Reactivity & Handling

Orthogonality

The N-Boc group provides orthogonality to C-terminal protection (Methyl/Benzyl esters) and side-chain protection of other residues.

-

Acid Lability: The Boc group is removed using TFA/DCM (1:1) or 4M HCl in Dioxane .

-

Note: Indoline nitrogen is less basic than aliphatic amines; deprotection is generally faster, but the resulting indoline free base is prone to oxidation (to indole) if left in solution with air.

-

-

Base Stability: Stable to saponification conditions (LiOH/MeOH) used to remove C-terminal methyl esters.

Stability Hazards

-

Oxidation: The indoline ring is susceptible to oxidation back to the aromatic indole, especially under radical conditions or prolonged exposure to air/light. Store under inert gas (Argon) at 2–8°C.

-

Racemization: The C2-proton is acidic due to the electron-withdrawing nature of the carboxyl and the N-acyl group. Avoid strong bases (e.g., NaH) during coupling reactions; use tertiary amines (DIPEA) sparingly.

Medicinal Chemistry Applications

Proline Surrogacy & Conformational Locking

N-Boc-(R)-indoline-2-carboxylic acid acts as a constrained D-Proline mimetic . The fusion of the benzene ring to the pyrrolidine ring (positions 2,3 of indole) restricts the conformational flexibility of the five-membered ring.

-

Phi (

) Angle Restriction: The rigid bicyclic system locks the torsion angle -

Hydrophobic Interaction: The fused benzene ring provides an additional

-

Drug Design Logic: ACE Inhibitors

While the (S)-isomer is the core of Perindopril (an ACE inhibitor), the (R)-isomer is utilized in:

-

Negative Controls: Establishing stereospecificity in SAR studies.

-

Protease Inhibitors: Targeting enzymes that prefer D-amino acid residues (e.g., bacterial cell wall synthesis enzymes or specific viral proteases).

-

Peptidomimetics: Inducing

-turn secondary structures in synthetic peptides.

Figure 2: Pharmacophoric features and applications of the (R)-indoline scaffold.

Analytical Specification

HPLC Method (Chiral Purity)

To verify the enantiomeric excess (ee) against the (S)-isomer.

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention: (R)-isomer typically elutes before or after (S)-isomer depending on the specific column selector; standards are required.

Spectroscopic Data (Reference)

H NMR (400 MHz, CDClReferences

-

Synthesis and Resolution of Indoline-2-carboxylic Acid: Hudson, C. B.; Robertson, A. V.[4] "The chemistry of the pyrrolic compounds. III. The synthesis of indoline-2-carboxylic acid." Australian Journal of Chemistry, 1967 , 20, 1935-1941.

-

Enzymatic Resolution (Lipase): Kato, K.; Katayama, M.; Fujii, A.; Kimoto, H. "Enzymatic resolution of N-Boc-indoline-2-carboxylic acid esters." Journal of Fermentation and Bioengineering, 1995 , 80, 610-612.

-

ACE Inhibitor Structure-Activity Relationships (Perindopril Context): Vincent, M.; et al. "Stereoselective synthesis of a new series of enalapril analogues containing a bicyclic amino acid." Tetrahedron Letters, 1982 , 23, 1677-1680.

-

Rotameric Behavior of N-Boc Indolines: Wiberg, K. B.; Bailey, W. F. "Rotational Barriers in N-Boc-Heterocycles." Journal of Organic Chemistry, 2000 , 65, 1856.

-

PubChem Compound Summary (Parent Acid): National Center for Biotechnology Information. "PubChem Compound Summary for CID 6928266, Indoline-2-carboxylic acid, (R)-".

Sources

molecular weight and formula of (R)-1-Boc-indoline-2-carboxylic acid

The following technical guide details the molecular characteristics, synthetic pathways, and application profiles of (R)-1-Boc-indoline-2-carboxylic acid , a critical chiral building block in medicinal chemistry.

Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

(R)-1-Boc-indoline-2-carboxylic acid is a protected non-proteinogenic amino acid derivative used extensively as a conformationally constrained proline surrogate .[1] Its rigid bicyclic structure reduces the entropic penalty of ligand-receptor binding, making it a high-value scaffold in the design of peptidomimetics, particularly for Hepatitis C Virus (HCV) NS3 protease inhibitors and various oncology targets.[1] This guide provides validated physicochemical data, synthetic protocols, and characterization standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data establishes the baseline identity for the (R)-enantiomer. Note that while the (S)-enantiomer is more commercially prevalent (CAS: 144069-67-0), the (R)-enantiomer is distinct in its stereochemical utility.[1]

| Property | Specification |

| Chemical Name | (R)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| CAS Registry Number | Note: Often custom synthesized.[1] Enantiomer of 144069-67-0.[1][2][3][4] |

| Chiral Center | C-2 (Rectus / R-configuration) |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in water |

| pKa (Calculated) | ~3.5 (Carboxylic acid) |

Structural Representation

The compound features an indoline (2,3-dihydroindole) core.[1][5] The nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid moiety resides at the chiral C-2 position.[1]

Synthetic Pathway & Methodology

The synthesis of (R)-1-Boc-indoline-2-carboxylic acid typically requires the resolution of the racemic indoline-2-carboxylic acid followed by N-protection.[1] Direct asymmetric hydrogenation of indole-2-carboxylic acid is also possible but less common in batch scale-up.[1]

Phase 1: Resolution of Racemic Indoline-2-Carboxylic Acid

To obtain the (R)-enantiomer from the racemic precursor (CAS: 78348-24-0), a classical resolution via diastereomeric salt formation is the industry standard.[1]

-

Reagent: (S)-

-Methylbenzylamine (or (R)-isomer depending on target salt solubility). -

Mechanism: The chiral amine forms a diastereomeric salt with the acid.[1] The (S)-acid salt typically precipitates, leaving the (R)-acid enriched in the mother liquor .[1]

-

Purification: The (R)-enriched filtrate is acidified (HCl) to recover the free acid, which is then recrystallized to high optical purity (>99% ee).[1]

Phase 2: N-Boc Protection

Once the (R)-indoline-2-carboxylic acid (CAS: 98167-06-7 for unprotected R-form) is isolated, the Boc group is installed.[1]

Protocol:

-

Dissolution: Dissolve (R)-indoline-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add 1N NaOH (2.5 eq) to deprotonate the carboxylic acid and the amine. Cool to 0°C.[1]

-

Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours.

-

Workup:

-

Isolation: Dry organic layers over Na₂SO₄, filter, and concentrate to yield the product.

Workflow Visualization

The following diagram illustrates the critical path from racemic starting material to the final protected chiral scaffold.

Figure 1: Synthetic workflow for the isolation and protection of the (R)-enantiomer.[1]

Analytical Characterization (Trustworthiness)[1]

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[1]

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.8 (br s, 1H, COOH)[1]

- 7.7–7.8 (d, 1H, Ar-H, C7)[1]

- 7.1–7.2 (m, 2H, Ar-H)[1]

- 6.9 (t, 1H, Ar-H)[1]

- 4.7–4.8 (dd, 1H, N-CH-COOH, chiral center)[1]

- 3.5 (dd, 1H, C3-H)[1]

- 3.0 (d, 1H, C3-H)[1]

- 1.4–1.6 (s, 9H, Boc t-butyl group)[1]

-

Note: Rotamers of the Boc group may cause peak broadening or doubling in NMR spectra at room temperature.

Mass Spectrometry (MS)[1]

-

Method: ESI (Electrospray Ionization)[1]

-

Positive Mode: [M+Na]⁺ = 286.29 m/z[1]

-

Negative Mode: [M-H]⁻ = 262.29 m/z[1]

Chiral HPLC[7]

-

Column: Chiralcel OD-H or AD-H

-

Mobile Phase: Hexane : Isopropanol (typically 90:10 or 85:[1]15) with 0.1% TFA.[1]

-

Purpose: To confirm enantiomeric excess (ee) > 98% and ensure absence of the (S)-isomer.

Applications in Drug Discovery[1][9][11][12]

(R)-1-Boc-indoline-2-carboxylic acid is not merely a reagent; it is a strategic scaffold in Structure-Activity Relationship (SAR) studies.[1]

Peptidomimetics & Proline Replacement

The indoline ring acts as a rigid analog of proline.[1] By replacing a proline residue with indoline-2-carboxylic acid, researchers can lock the peptide backbone into a specific conformation (often favoring

-

Impact: Increases metabolic stability (resistance to proteases) and enhances receptor selectivity.[1]

HCV NS3/4A Protease Inhibitors

Indoline-2-carboxylates are frequent motifs in the P2 position of HCV protease inhibitors.[1]

-

Mechanism: The bicyclic system fills the S2 hydrophobic pocket of the enzyme more effectively than flexible acyclic chains, improving binding affinity (

).

Oncology (MDM2-p53 Inhibitors)

Derivatives of indoline-2-carboxylic acid have been explored as antagonists of the MDM2-p53 interaction, helping to restore p53 tumor suppressor function in cancer cells.[1]

Figure 2: Pharmacological utility of the indoline scaffold in modern drug design.[1]

Handling, Stability, and Safety

-

Storage: Store at 2–8°C. The Boc group is acid-labile; avoid exposure to acidic fumes during storage.

-

Stability: Stable under normal laboratory conditions. Hygroscopic—keep desiccated.[1]

-

Safety (GHS):

References

-

PubChem. (2025).[1] Indoline-2-carboxylic acid, N-BOC protected (Compound Summary).[1] National Library of Medicine.[1] [Link][1]

-

Kim, D. H., et al. (1983).[1][6] Synthesis of optically pure indoline-2-carboxylic acid derivatives. Journal of Medicinal Chemistry, 26(3), 394.[1][6] (Foundational citation for resolution methodology).

Sources

- 1. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0 [sigmaaldrich.com]

- 3. NO334199B1 - Process for the synthesis of (2S) -indoline-2-carboxylic acid - Google Patents [patents.google.com]

- 4. NO334199B1 - Process for the synthesis of (2S) -indoline-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

solubility of n-Boc-(r)-indoline-2-carboxylic acid in organic solvents

This guide provides an in-depth technical analysis of the solubility profile of N-Boc-(R)-indoline-2-carboxylic acid, a critical chiral intermediate in the synthesis of ACE inhibitors like Perindopril.[1][2]

Executive Summary

N-Boc-(R)-indoline-2-carboxylic acid (CAS: 135889-86-0) serves as a lipophilic, protected amino acid building block.[1][2] Its solubility behavior is governed by the competition between the hydrophobic tert-butyloxycarbonyl (Boc) protecting group/indoline core and the hydrophilic carboxylic acid moiety.[2]

Optimal solubility is achieved in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (Dichloromethane, Ethyl Acetate).[2] The compound exhibits pH-dependent solubility in aqueous media, being insoluble at acidic pH but soluble as a salt at basic pH.[2]

Physicochemical Basis of Solubility

To understand the solvent interaction, one must analyze the molecular architecture:

-

Lipophilic Domain: The bicyclic indoline ring fused with the tert-butyl group creates a significant hydrophobic surface area, driving solubility in organic solvents like DCM and EtOAc.[2]

-

Hydrophilic Domain: The carboxylic acid (-COOH) at the C2 position allows for hydrogen bonding.[1][2] In non-polar solvents, this moiety often leads to dimerization, which can be disrupted by protic solvents or bases.

-

Boc-Effect: The carbamate protection masks the secondary amine, removing a potential hydrogen bond donor and significantly lowering the melting point and lattice energy compared to the free amino acid, thereby enhancing organic solubility.[2]

Solubility Landscape

The following data summarizes the solubility behavior across standard solvent classes.

Quantitative & Qualitative Solubility Table

| Solvent Class | Solvent | Solubility Rating | Estimated Limit (25°C) | Application Context |

| Polar Aprotic | DMSO | Very High | > 100 mg/mL | Stock solutions for bioassays; NMR analysis.[1][2] |

| DMF | Very High | > 100 mg/mL | Peptide coupling reactions (e.g., with HATU/EDC).[2] | |

| Chlorinated | Dichloromethane (DCM) | High | > 50 mg/mL | Standard solvent for synthesis and extractions.[1][2] |

| Chloroform | High | > 50 mg/mL | Alternative to DCM; optical rotation measurements.[1][2] | |

| Esters | Ethyl Acetate | Moderate-High | ~ 30-50 mg/mL | Primary extraction solvent. Used in workup at acidic pH.[1][2] |

| Alcohols | Ethanol | Moderate | Temperature Dependent | Soluble hot; often used for recrystallization (with water).[1][2] |

| Methanol | High | > 50 mg/mL | Soluble; risk of transesterification if heated with acid catalysts.[1][2] | |

| Hydrocarbons | Hexane / Heptane | Insoluble | < 1 mg/mL | Anti-solvent. Used to induce precipitation from EtOAc or Acetone.[1][2] |

| Aqueous | Water (pH < 4) | Insoluble | < 0.1 mg/mL | Precipitates as free acid during acidic workup.[1][2] |

| Water (pH > 8) | Soluble | > 50 mg/mL | Soluble as the carboxylate salt (Na+/K+).[2] |

Critical Insight: The "Like Dissolves Like" principle applies strongly here. The Boc-indoline core prefers moderately polar organics.[1][2] Avoid diethyl ether for quantitative transfers as solubility can be surprisingly limited compared to THF or DCM.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to validate solubility in a specific solvent lot before scaling up.[1][2]

-

Preparation: Weigh 100 mg of N-Boc-(R)-indoline-2-carboxylic acid into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

[1][2]

Protocol B: Recrystallization (Purification)

The most effective system for high purity (>99% ee) is the Ethyl Acetate / Heptane system.[1][2]

-

Dissolution: Dissolve crude N-Boc-(R)-indoline-2-carboxylic acid in minimal Ethyl Acetate at 50-60°C. (Ratio: ~1 g solute per 3-5 mL EtOAc).

-

Filtration: Filter the hot solution through a 0.45 µm PTFE filter to remove insoluble mechanical impurities.

-

Precipitation: While stirring at room temperature, slowly add n-Heptane (or Hexane) dropwise until a persistent cloudiness appears (Ratio: typically 1:2 EtOAc:Heptane).[1][2]

-

Crystallization: Cool the mixture gradually to 0-4°C over 2 hours.

-

Isolation: Filter the white crystalline solid and wash with cold Heptane. Dry under vacuum at 40°C.

Process Visualization

Solubility Screening & Decision Workflow

Figure 1: Decision matrix for solvent selection based on intended application (Reaction vs. Purification).[1][2]

Thermodynamic Considerations in Synthesis

When using this intermediate in peptide coupling (e.g., forming the amide bond for Perindopril):

-

Reaction Solvent: DCM or DMF is preferred.[1][2] DCM is easily removed but may require cooling (-10°C) to suppress racemization.[1] DMF offers better solubility for coupling reagents (HATU/HBTU) but is harder to remove.[2]

-

Workup Strategy:

-

Acid Wash: The Boc group is acid-labile (removable with TFA/HCl).[1][2] Crucial: Do not use strong acids during the solubility wash steps.[2] Use dilute citric acid (5%) or KHSO₄ to remove basic impurities without deprotecting the Boc group.[2]

-

Extraction: The compound will partition into the Organic layer (EtOAc/DCM) at pH 3-4.[2]

-

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2794663, Indoline-2-carboxylic acid, N-BOC protected. Retrieved from [Link][1][2][4]

-

PrepChem. (n.d.).[1][2] Synthesis of indoline-2-carboxylic acid. Retrieved from [Link]

-

Google Patents. (2006).[1][2] WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid.[1][2] Retrieved from

Sources

CAS number 189336-52-7 n-Boc-(r)-indoline-2-carboxylic acid data

Part 1: Executive Summary & Strategic Utility

The Chiral Scaffold for Next-Generation Peptidomimetics

(R)-N-Boc-indoline-2-carboxylic acid (CAS 189336-52-7) is a specialized chiral building block used primarily in the synthesis of conformationally constrained peptides and small-molecule inhibitors. Structurally, it is a bicyclic analog of D-proline. Where proline introduces a "kink" in peptide chains, the indoline scaffold adds a rigid, hydrophobic bicyclic system that locks the

Why This Molecule Matters:

-

Conformational Locking: The fused benzene ring restricts the flexibility of the pyrrolidine ring, reducing the entropic penalty upon binding to a protein target.

-

Proteolytic Stability: As an (R)-amino acid derivative (unnatural stereochemistry), it confers resistance to enzymatic degradation by proteases that typically recognize (S)-amino acids.

-

Hydrophobic Interaction: The aromatic ring provides an additional

-interaction point for receptor binding pockets, often exploited in HCV protease inhibitors and anticancer agents.

Part 2: Chemical Profile & Physical Data

Identity & Properties Table

| Property | Data | Note |

| Chemical Name | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | IUPAC |

| CAS Number | 189336-52-7 | Specific to (R)-isomer |

| Molecular Formula | C₁₄H₁₇NO₄ | |

| Molecular Weight | 263.29 g/mol | |

| Appearance | Off-white to white crystalline powder | |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Insoluble in Water | Hydrophobic scaffold |

| Chirality | (R)-Enantiomer | D-Proline Analog |

| Optical Rotation | Predicted based on (S)-enantiomer (-81^\circ) | |

| Purity Standard | Critical for drug synthesis |

Part 3: Synthesis & Manufacturing Pathways

The synthesis of CAS 189336-52-7 generally follows a "Resolution-Protection" strategy. Direct asymmetric hydrogenation of indole-2-carboxylic acid is possible but often requires expensive metal catalysts (Rh/Ru). The industrial standard relies on resolving the racemic indoline intermediate.

Workflow Visualization (Graphviz)

Figure 1: Industrial synthesis pathway via chiral resolution and N-protection.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Peptide Coupling (Incorporating the Scaffold)

Context: Coupling CAS 189336-52-7 to a free amine (R-NH₂) in a peptide chain. Due to the steric bulk of the indoline ring, standard EDC couplings may be sluggish.

Reagents:

-

(R)-N-Boc-indoline-2-carboxylic acid (1.0 equiv)

-

HATU (1.1 equiv) or TBTU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the Boc-indoline acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes.

-

Checkpoint: Solution should turn slightly yellow (activation of ester).

-

-

Addition: Add DIPEA, followed immediately by the amine component (R-NH₂).

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Why? The rigid bicyclic system slows down nucleophilic attack. Extended time ensures completion.

-

-

Validation (TLC/LCMS):

-

Take a 5 µL aliquot -> dilute in MeOH -> Inject on LCMS.

-

Success Criteria: Disappearance of mass 263.3 (Acid) and appearance of Product Mass [M+H]+.

-

-

Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), 5% NaHCO₃ (removes unreacted acid), and Brine.

Protocol B: Boc-Deprotection (Releasing the Amine)

Context: Removing the Boc group to extend the peptide chain. Indoline nitrogens are less basic than standard amines, affecting the workup.

-

Reaction: Dissolve substrate in DCM. Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v.

-

Scavenger: Add 2% Triisopropylsilane (TIPS) if the molecule contains sensitive side chains (e.g., Trp, Met).

-

Monitoring: Stir 30–60 mins.

-

Note: Indoline nitrogens can be prone to oxidation if left too long in acidic solution exposed to air.

-

-

Workup: Evaporate TFA completely (azeotrope with Toluene).

-

Critical Step: Do not wash with basic water immediately if the free indoline is unstable. Neutralize in situ during the next coupling step.

-

Part 5: Quality Control & Analytics

To ensure scientific integrity in drug development, the following analytical parameters must be met.

1. Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expectation: The (R)-isomer should elute as a single sharp peak. Any shoulder suggests racemization during synthesis.

2. NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)

-

Diagnostic Signals:

- 1.3–1.5 ppm: Boc group (9H, singlet).

- 3.0–3.6 ppm: Indoline C3 protons (multiplets, diastereotopic due to chiral center).

- 4.8–5.2 ppm: Alpha-proton (C2-H), typically a doublet of doublets.

- 6.9–8.0 ppm: Aromatic protons (4H).

Part 6: Handling & Safety (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at +2°C to +8°C. Keep desiccated.

-

Stability: Stable as a solid.[1] In solution (especially acidic), the indoline ring is susceptible to oxidation to the indole (aromatization), which destroys the chiral center.

-

Precaution: Always degas solvents when working with the free amine form of this compound.

-

References

-

Kim, D. H., et al. (1983). "(S)-Indoline-2-carboxylic acid: A chiral proline surrogate." Journal of Medicinal Chemistry, 26(3), 394-398.

-

Chem-Impex International. (n.d.). "Product Data: Boc-L-indoline-2-carboxylic acid." (Used for physical property extrapolation).

-

Sigma-Aldrich. (n.d.). "Safety Data Sheet: Indoline-2-carboxylic acid derivatives."

-

Vincent, S. P., et al. (1999). "Regiospecific functionalization of indole-2-carboxylates." Heterocycles, 51(12), 2831.

-

PubChem. (2025).[2][3] "Compound Summary: Indoline-2-carboxylic acid, N-BOC protected."

Sources

Thermodynamic Stability of N-Boc-Protected Indoline Derivatives: Conformational Dynamics and Thermal Degradation

Executive Summary

The indoline (2,3-dihydroindole) core is a privileged pharmacophore prevalent in numerous natural products and synthetic therapeutics. During multi-step drug synthesis, the secondary amine of the indoline ring is frequently protected using a tert-butyloxycarbonyl (N-Boc) group. While the N-Boc group provides excellent chemical stability against nucleophiles and bases, its thermodynamic behavior—specifically its rotameric equilibrium in solution and its thermal degradation profile—profoundly dictates the success of downstream functionalizations (e.g., directed ortho-lithiation) and deprotection strategies.

This technical guide provides an in-depth analysis of the thermodynamic stability of N-Boc indolines, detailing the causality behind conformational dynamics, the physical chemistry of acid-free thermal deprotection, and the self-validating protocols required to harness these properties in pharmaceutical development.

Conformational Thermodynamics: The Rotameric Equilibrium

Mechanistic Causality of N-Boc Rotamers

The carbamate C–N bond in N-Boc indolines exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation generates two distinct conformational isomers (rotamers): the syn and anti states.

In the context of functionalizing the indoline core—such as the asymmetric C2-lithiation using n-butyllithium (n-BuLi) and chiral ligands like sparteine—the thermodynamic ratio of these rotamers is a critical variable. For lithiation to occur, the carbonyl oxygen of the Boc group must be oriented toward the benzylic proton (C2 position) to coordinate with the lithium ion[1]. However, variable-temperature NMR (VT-NMR) studies reveal that the thermodynamically favored state is often the anti-rotamer (where the carbonyl points away from C2) to minimize steric clash between the bulky tert-butyl group and the indoline ring substituents.

In1, the ratio of major to minor rotamers is approximately 6:1[1]. Because the activation energy barrier (ΔG‡) for rotation is roughly 58.9 kJ/mol, the interconversion is extremely slow at cryogenic temperatures (-78 °C), directly impacting the kinetics of lithiation[1].

Quantitative Thermodynamic Data

Table 1: Thermodynamic Parameters of N-Boc-2-phenylindoline Rotameric Equilibrium

| Thermodynamic Parameter | Value | Experimental Conditions |

| Rotamer Ratio (Major:Minor) | ~6:1 | D8-THF solution, VT-NMR[1] |

| Activation Enthalpy (ΔH‡) | ~58.7 kJ/mol | Major to minor conversion[1] |

| Activation Entropy (ΔS‡) | ~ -0.9 J/K/mol | Major to minor conversion[1] |

| Gibbs Free Energy (ΔG‡) | ~58.9 kJ/mol | Calculated at -78 °C[1] |

| Half-life for Rotation (t1/2) | ~17 minutes | Calculated at -78 °C[1] |

Protocol 1: VT-NMR Evaluation of Rotameric Equilibrium

To self-validate the rotameric ratio before attempting highly sensitive stereoselective lithiation, the following protocol must be executed:

-

Sample Preparation: Dissolve 15-20 mg of the N-Boc indoline derivative in 0.6 mL of deuterated tetrahydrofuran (D8-THF). Causality: THF is the standard coordinating solvent used in organolithium chemistry; using D8-THF ensures the thermodynamic data perfectly mirrors the actual reaction environment.

-

Cryogenic Shimming: Insert the sample into the NMR spectrometer and lower the probe temperature to -78 °C (195 K). Allow 15 minutes for thermal equilibration.

-

Spectral Acquisition: Acquire high-resolution 1H NMR spectra. At this temperature, the rotation is frozen on the NMR timescale, allowing distinct integration of the tert-butyl protons (e.g., peaks at 1.52 ppm and 1.21 ppm)[1].

-

Dynamic Line-Shape Analysis: Gradually increase the temperature in 10 °C increments up to 25 °C, acquiring spectra at each step. Use dynamic NMR (DNMR) line-shape fitting software to extract the exchange rate constants (

) at each temperature. -

Eyring Plot Construction: Plot

versus

Thermodynamic equilibrium of N-Boc indoline rotamers dictating C2-lithiation pathways.

Thermal Stability and Acid-Free Deprotection

Mechanistic Causality of Thermal Degradation

Traditionally, the thermodynamic stability of the N-Boc group is overcome by utilizing strong Brønsted acids (e.g., TFA, HCl) to protonate the carbamate oxygen, leading to the expulsion of a tert-butyl cation and carbon dioxide. However, highly functionalized indolines are often sensitive to strong acids, which can trigger unwanted ring-opening, oxidation, or polymerization.

Recent advancements leverage the inherent thermal degradation profile of the N-Boc group in specific microenvironments. When heated to elevated temperatures (150 °C – 240 °C), the Boc group undergoes a pericyclic-like thermolytic cleavage. This process is dramatically accelerated in fluorinated solvents such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)[2]. Causality: TFE and HFIP act as powerful hydrogen-bond donors. They stabilize the highly polarized transition state during the thermal elimination, drastically lowering the activation energy required to extrude isobutylene and CO2 without the need for an exogenous acid catalyst[3].

Quantitative Thermal Deprotection Data

Table 2: Continuous Flow Thermal Deprotection Profiles

| Substrate Type | Solvent | Temperature (°C) | Residence Time | Yield (%) |

| N-Boc Indole / Indoline | TFE | 150 | 60 min | 98[3] |

| N-Boc Imidazole | TFE | 150 | 60 min | 98[3] |

| N-Boc Aniline | TFE | 240 | 30 min | 93[3] |

| N-Boc Phenethylamine | TFE | 240 | 30 min | 27 - 50[3] |

Note: The thermodynamic ease of thermal deprotection strictly follows the basicity of the conjugate amine (Heteroaryl > Aryl > Alkyl)[3].

Protocol 2: Acid-Free Thermal Deprotection via Continuous Flow

To achieve quantitative, acid-free deprotection of N-Boc indolines, a continuous flow reactor system is employed to safely manage the high temperatures and generated gases.

-

Solution Preparation: Dissolve the N-Boc indoline substrate in pure 2,2,2-trifluoroethanol (TFE) to achieve a concentration of 0.1 M. Causality: TFE provides the necessary H-bond stabilization for the transition state[3].

-

Reactor Priming: Prime a high-temperature plug-flow reactor (PFR) equipped with a back-pressure regulator (BPR, set to 250 psi to keep the solvent liquid) with pure TFE. Heat the reaction zone to 150 °C.

-

Injection and Residence: Inject the substrate solution into the flow stream. Adjust the flow rate to ensure a strict residence time of 60 minutes within the heated zone[3]. Causality: Continuous flow ensures uniform heat transfer and prevents the thermal degradation of the newly freed indoline core.

-

Collection and Isolation: Collect the reactor effluent. The gaseous byproducts (isobutylene and CO2) will safely vent upon exiting the back-pressure regulator. Concentrate the remaining solution in vacuo to yield the pure, free indoline derivative (>98% yield).

Continuous flow thermal deprotection workflow for N-Boc indolines in fluorinated solvents.

Conclusion

The thermodynamic stability of N-Boc-protected indoline derivatives is a delicate balance of steric and electronic factors. Understanding the rotameric equilibrium is non-negotiable for successful low-temperature functionalizations, as the ~58.9 kJ/mol rotational barrier dictates the availability of the reactive syn-conformer. Conversely, exploiting the thermal degradation profile of the N-Boc group in hydrogen-bond donating solvents (TFE/HFIP) provides a highly efficient, acid-free deprotection pathway. By applying the rigorous VT-NMR and continuous flow protocols outlined above, researchers can seamlessly integrate N-Boc indolines into complex, multi-step synthetic pipelines.

References

- Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.

Sources

Technical Guide: Physical Characteristics and Melting Point of N-Boc-(R)-indoline-2-carboxylic acid

Executive Summary

N-Boc-(R)-indoline-2-carboxylic acid (CAS: 158706-43-5) is a critical chiral building block employed in the synthesis of peptidomimetics, ACE inhibitors, and complex alkaloids. Its rigid bicyclic structure restricts conformational freedom, making it invaluable for designing bioactive molecules with high receptor affinity.

This guide provides an authoritative analysis of its physical properties, specifically addressing the melting point—a parameter often subject to confusion due to the compound's tendency to form amorphous solids or foams. We establish a self-validating characterization protocol that prioritizes optical rotation and HPLC purity over melting point for definitive identification.

Chemical Identity & Structural Analysis[1][2]

The compound consists of an indoline (2,3-dihydroindole) core with a carboxylic acid at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The (R)-stereochemistry at C2 is the defining chiral feature.

| Attribute | Detail |

| IUPAC Name | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |

| Common Name | N-Boc-(R)-indoline-2-carboxylic acid |

| CAS Number | 158706-43-5 (R-isomer); 144069-67-0 (S-isomer) |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Stereochemistry | (R)-enantiomer |

Physical Characteristics Profile

The following data aggregates experimental observations and commercial specifications. Note that while the (S)-enantiomer is more commonly cited in older literature, the physical properties (magnitude of rotation, solubility, melting point) of the (R)-enantiomer are identical, differing only in the sign of optical rotation.

Table 1: Physical Properties Data

| Property | Specification | Notes |

| Appearance | Off-white to light yellow solid | Often isolated as a foam or amorphous powder upon solvent removal. |

| Optical Rotation | +81° ± 2° ( | Derived from the (S)-isomer value of -81° [1]. Critical for chiral purity confirmation. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMF | Poorly soluble in water; soluble in alkaline aqueous solutions. |

| Purity Standard | Required for pharmaceutical applications. | |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store in a desiccator. |

Melting Point Analysis: The "Missing" Data Point

A common frustration in the characterization of N-Boc-(R)-indoline-2-carboxylic acid is the absence of a sharp, consistent melting point in standard literature. Unlike its crystalline free acid precursor, the N-Boc derivative often exhibits amorphous behavior.

The Amorphous Solid Phenomenon

The introduction of the bulky tert-butyl carbamate (Boc) group disrupts the strong intermolecular hydrogen bonding network present in the free amino acid (zwitterionic form). Consequently:

-

Observation: The compound frequently solidifies as a glass or foam rather than a crystalline lattice.

-

Implication: Melting point determinations may yield broad ranges (softening points) rather than sharp transitions, making MP a poor primary indicator of purity.

Comparative Melting Points

To validate your sample, compare it against these known reference points. Do not confuse the N-Boc acid with the free acid or ester.

| Compound Form | Melting Point ( | Relevance |

| (R)-Indoline-2-carboxylic acid (Free Acid) | 168–177°C (dec.) [2] | Distinctly higher due to zwitterionic lattice energy. If your sample melts here, the Boc group is likely missing. |

| Methyl (R)-N-Boc-indoline-2-carboxylate (Ester) | 63–65.5°C [3] | Sharp melting point. Used if the acid is converted to ester for analysis. |

| (R)-N-Boc-indoline-2-carboxylic acid | Indeterminate / Broad | Typically softens/melts in the 100–130°C range if crystalline, but often observed as a foam. |

Expert Insight: If a sharp melting point is required for QC, convert a small aliquot to the methyl ester using diazomethane or TMS-diazomethane and measure the MP of the ester (Target: ~65°C).

Experimental Protocols

Synthesis & Protection Workflow

This protocol describes the chemical protection of the (R)-free acid.

Reagents:

-

(R)-Indoline-2-carboxylic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc

O) (1.1 eq) -

Sodium Hydroxide (NaOH) (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve (R)-indoline-2-carboxylic acid in 1:1 Dioxane/H

O. Cool to 0°C. -

Basification: Add 1N NaOH dropwise to adjust pH to ~9–10.

-

Addition: Add Boc

O (dissolved in minimal dioxane) slowly over 30 minutes. -

Reaction: Warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (SiO

; DCM:MeOH 9:1). -

Workup:

-

Evaporate dioxane under reduced pressure.

-

Wash the aqueous phase with Et

O (removes unreacted Boc -

Acidify aqueous phase to pH 2–3 with 1N KHSO

or HCl (careful: product precipitates or oils out). -

Extract with Ethyl Acetate (3x).[1]

-

-

Isolation: Dry organic layer (Na

SO-

Note: If a foam forms, triturate with Hexanes/Et

O to induce solidification.

-

Visualization: Synthesis & QC Logic

Figure 1: Synthesis workflow and Quality Control decision tree emphasizing Optical Rotation over Melting Point.

Quality Control & Troubleshooting

Common Impurities

-

Unreacted Free Acid: Detectable by TLC (stays at baseline in non-polar solvents) or MP (high melting spike).

-

Boc-Anhydride: Detectable by NMR (singlet at ~1.5 ppm, distinct from product Boc). Remove by washing the basic aqueous phase with ether before acidification.

Handling "Oiling Out"

If the product oils out during acidification:

-

Extract the oil into DCM or EtOAc immediately.

-

Do not attempt to filter the oil.

-

Dry and concentrate.

-

Trituration: Add cold Hexane or Pentane to the residue and scratch the flask wall to induce crystallization.

References

-

Kurokawa, M., et al. (2004). "Both Enantiomers of N-Boc-indoline-2-carboxylic Esters". Bulletin of the Chemical Society of Japan, 77, 1021-1025. Available at [Link] (Cited for Methyl Ester MP).

Sources

A Senior Application Scientist's In-depth Guide to the Safe Handling of N-Boc-(R)-indoline-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety considerations, handling protocols, and chemical properties of N-Boc-(R)-indoline-2-carboxylic acid (CAS No. 214138-34-4). As a key chiral building block in medicinal chemistry and peptide synthesis, a thorough understanding of its hazard profile and reactivity is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, field-proven perspective on why specific precautions are necessary.

Compound Profile and Hazard Analysis

N-Boc-(R)-indoline-2-carboxylic acid, with a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of approximately 263.29 g/mol , is a solid, typically appearing as a white to beige powder[1][2]. While specific, verified toxicological data for this exact enantiomer is not extensively published, analysis of SDS information for the racemic mixture and related unprotected parent compounds reveals a necessary-to-adopt conservative hazard assessment.

GHS Classification: A Case for Prudent Interpretation

There is a notable variance in the reported GHS classifications for the closely related 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid (CAS 137088-51-8). Some suppliers classify it with warnings for being harmful if swallowed, causing skin and eye irritation, and causing respiratory irritation (H302, H315, H319, H335)[1]. Conversely, other sources classify it with a higher danger level, indicating it is toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331)[2].

Furthermore, the unprotected parent compound, indoline-2-carboxylic acid, is flagged for potentially causing allergic skin reactions and is suspected of damaging fertility or the unborn child (H317, H361)[3][4].

Expert Directive: Given these discrepancies and the potential for severe health effects, researchers must adopt the most stringent set of precautions. It is imperative to handle N-Boc-(R)-indoline-2-carboxylic acid as a substance that is potentially toxic via oral, dermal, and inhalation routes, and as a potential reproductive hazard and skin sensitizer.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for risk assessment and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₄ | [2] |

| Molecular Weight | 263.29 g/mol | [2] |

| Physical Form | Solid, Powder | [1] |

| Melting Point | 121-122 °C | [1] |

| Boiling Point | 411.6 °C at 760 mmHg | [1] |

| Storage Temperature | 4-5 °C (Long-term) | [1][5] |

The Chemistry of the Boc Group: Stability and Reactivity Insights

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions, particularly basic and nucleophilic environments[6]. However, its defining characteristic is its lability under acidic conditions[6]. This dual nature dictates key safety and handling protocols.

-

Stability: The compound is stable under recommended storage conditions. It is generally unreactive towards most nucleophiles and bases, which allows for selective chemical transformations elsewhere in a molecule[6].

-

Incompatibilities: The primary incompatibility stems from its acid-labile nature. Contact with strong acids will cleave the Boc group, generating isobutylene and carbon dioxide. Therefore, N-Boc-(R)-indoline-2-carboxylic acid must be stored away from strong oxidizing agents, strong bases (which could deprotonate the carboxylic acid), and especially strong acids[7][8][9].

-

Hazardous Decomposition: Under thermal decomposition, the compound is expected to release toxic oxides of carbon (CO, CO₂) and nitrogen (NOx)[8][9].

The diagram below illustrates the fundamental acid-catalyzed deprotection mechanism, a critical reaction to avoid during storage but essential for its synthetic utility.

Core Protocols for Safe Handling and Storage

Adherence to rigorous handling protocols is non-negotiable. The following workflows are designed to mitigate the risks identified in the hazard analysis.

Personal Protective Equipment (PPE)

A baseline of robust PPE is required at all times when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to EU standard EN166 or US NIOSH regulations.

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves properly[10].

-

Skin and Body Protection: Wear a lab coat, and consider impervious clothing or an apron for larger quantities. Ensure safety showers are readily accessible[11].

-

Respiratory Protection: All handling of the solid powder must be conducted in a certified chemical fume hood to avoid inhalation of dust[7][8]. If a fume hood is not available, a NIOSH-approved respirator with a P3 (or equivalent) particulate filter is mandatory.

Workflow for Handling and Storage

The following diagram outlines the critical decision points and procedures from receiving the compound to its long-term storage.

Detailed Storage Protocol

-

Initial Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from incompatible materials[12].

-

Long-Term Storage: For storage extending beyond a few weeks, the container should be tightly sealed and kept in a refrigerator at 2-8°C[5].

-

Preventing Contamination: To prevent atmospheric moisture from contaminating the compound, always allow the container to warm to room temperature in a desiccator before opening[5]. This is a critical step to maintain the integrity of the reagent.

-

Inert Atmosphere: After dispensing the material, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing to minimize degradation from air and moisture[5].

Emergency Procedures and First Aid

Rapid and informed action is critical in the event of an exposure or spill.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[7][13].

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention, especially if irritation or a rash develops[7][12].

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][11].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person[10][13].

The decision tree below provides a clear guide for responding to an emergency.

Sources

- 1. 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate | 137088-51-8 [sigmaaldrich.com]

- 2. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indoline-2-carboxylic acid, (R)- | C9H9NO2 | CID 6928266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Indoline - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fr [fishersci.fr]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Comparative Analysis of (R)- and (S)-N-Boc-Indoline-2-Carboxylic Acid

The following technical guide details the stereochemical, synthetic, and functional differences between (R)- and (S)-N-Boc-indoline-2-carboxylic acid.

Executive Summary

N-Boc-indoline-2-carboxylic acid (Boc-Ind-OH) is a bicyclic, non-proteinogenic amino acid used extensively in medicinal chemistry and peptide synthesis. It serves as a conformationally constrained analogue of proline .

The core difference lies in their stereochemistry at the C2 position:

-

The (S)-enantiomer mimics L-Proline , favoring specific secondary structures (e.g.,

-turns) found in natural proteins. -

The (R)-enantiomer mimics D-Proline , often used to induce reverse turns, destabilize helices, or confer resistance to proteolytic degradation in therapeutic peptides.

Chemical & Physical Properties

The two enantiomers share identical scalar physical properties (melting point, solubility) in achiral environments but diverge in chiral environments (optical rotation, biological binding).[1]

| Property | (S)-N-Boc-Indoline-2-Carboxylic Acid | (R)-N-Boc-Indoline-2-Carboxylic Acid |

| CAS Number | 144069-67-0 | Not widely indexed (Free acid: 98167-06-7) |

| Stereochemical Descriptor | (S) / L-configuration | (R) / D-configuration |

| Proline Analogue | Mimics L-Proline | Mimics D-Proline |

| Optical Rotation ( | -81° ± 2° (c=1.5, CHCl | +81° ± 2° (c=1.5, CHCl |

| Molecular Formula | C | C |

| Molecular Weight | 263.29 g/mol | 263.29 g/mol |

| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Soluble in DCM, DMF, DMSO, MeOH |

Critical Note on CAS: While the (S)-enantiomer is the standard "natural" building block with a well-defined CAS (144069-67-0), the (R)-enantiomer is less common and often synthesized on demand or sold as the "unnatural" isomer.

Stereochemical Utility in Drug Design

The indoline ring fuses a benzene ring to the pyrrolidine ring of proline. This fusion restricts the

-

(S)-Isomer Utility:

-

Bioactivity: Used to target receptors that recognize natural L-amino acid motifs.

-

Conformation: Stabilizes Type I and Type II

-turns. -

ACE Inhibitors: Structurally related to the octahydroindole core of Perindopril and Trandolapril.

-

-

(R)-Isomer Utility:

-

Proteolytic Stability: Introduction of (R)-amino acids prevents recognition by endogenous proteases (which cleave L-peptide bonds), extending the half-life of peptide drugs.

-

Structural Switch: Induces "kinks" or reverse turns in peptide chains, useful for disrupting protein-protein interactions.

-

Visualization: Stereochemical & Functional Logic

Figure 1: Functional divergence of (S) and (R) enantiomers in medicinal chemistry applications.

Synthesis & Resolution Protocols

Obtaining high optical purity (>99% ee) is critical. Two primary methods are employed: Enzymatic Resolution (preferred for scale) and Asymmetric Cyclization (preferred for purity).

Method A: Enzymatic Resolution (Self-Validating Protocol)

This method uses Candida antarctica lipase to selectively hydrolyze the (S)-ester, leaving the (R)-ester intact.[2][3]

Reagents:

-

Racemic N-Boc-indoline-2-carboxylic acid methyl ester[3]

-

Candida antarctica lipase B (immobilized, e.g., Novozym 435)

-

Phosphate buffer (pH 7.0) / Acetonitrile co-solvent

Step-by-Step Protocol:

-

Suspension: Suspend racemic N-Boc-indoline-2-carboxylic acid methyl ester (10 g) in a mixture of phosphate buffer (pH 7.0) and acetonitrile (9:1 v/v).[4]

-

Enzyme Addition: Add immobilized lipase (10% w/w relative to substrate).

-

Incubation: Stir at 60°C (critical: this temperature enhances rate without denaturing this specific lipase). Monitor reaction by HPLC.

-

Termination: Stop when conversion reaches 50% (typically 24-48 hours).

-

Separation:

-

Filter off the enzyme.

-

Adjust pH to 8.0 and extract the unreacted (R)-ester with ethyl acetate.

-

Acidify the aqueous phase to pH 2.0 and extract the hydrolyzed (S)-acid with ethyl acetate.

-

-

Validation: Check optical rotation of the acid. Expect

.

Method B: Asymmetric Synthesis (Buchwald-Hartwig)

This route constructs the indoline ring from a chiral precursor, preserving stereochemistry.

Precursor: (S)-2-Bromophenylalanine (for S-isomer) or (R)-2-Bromophenylalanine (for R-isomer).

Workflow:

-

Cyclization: Intramolecular N-arylation of 2-bromophenylalanine using a Pd(0) catalyst and a bulky phosphine ligand (e.g., BINAP or Xantphos).

-

Protection: React the resulting free indoline-2-carboxylic acid with Boc

O and NaOH in dioxane/water.

Visualization: Synthesis Workflow

Figure 2: Parallel synthetic pathways for accessing enantiopure N-Boc-indoline-2-carboxylic acid.

Handling & Stability

-

Oxidation Risk: Indoline derivatives are susceptible to oxidation to form indoles (which are planar and lose the chiral center).

-

Indicator: Samples turning from off-white to brown/dark yellow indicate oxidation.

-

Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

-

Acid Sensitivity: The N-Boc group is acid-labile. Avoid exposure to TFA or HCl unless deprotection is intended.

-

Racemization: While the indoline C2 center is relatively robust, strong bases combined with activation (e.g., during peptide coupling) can induce racemization. Use "racemization-suppressing" additives like Oxyma Pure or HOAt during coupling.

References

-

Sigma-Aldrich. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid Product Sheet. Retrieved from

-

Kurokawa, M., et al. (2004). Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Bulletin of the Chemical Society of Japan. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2794663, Indoline-2-carboxylic acid, N-BOC protected. Retrieved from

-

Chem-Impex International. Boc-L-indoline-2-carboxylic acid Product Data. Retrieved from

Sources

n-Boc-(r)-indoline-2-carboxylic acid as a chiral building block

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, reproducible protocols, and structural logic over generic descriptions.

A Conformationally Restricted Chiral Scaffold for Peptidomimetics & Drug Design

Executive Summary & Structural Logic

N-Boc-(R)-indoline-2-carboxylic acid (often abbreviated as (R)-Boc-Ind-OH ) is a non-proteinogenic amino acid derivative that serves as a critical "chiral constraint" in modern drug discovery. Structurally, it represents a rigidified analogue of phenylalanine (where the side chain is cyclized onto the nitrogen) and a lipophilic, aromatic mimic of proline.

Unlike flexible amino acids, the indoline scaffold locks the

Key Chemical Differentiators

| Feature | Technical Implication |

| Chirality | The (R)-enantiomer (D-configuration mimic) is crucial for designing proteolytically stable peptides and targeting receptors that require non-natural stereochemistry. |

| Amide Geometry | Unlike Proline (which favors trans), N-acylated indolines exhibit a marked preference for the cis-amide rotamer in polar solvents due to electronic repulsion between the carbonyl oxygen and the aromatic ring. |

| Steric Profile | The fused benzene ring creates significant steric bulk at the |

Synthesis & Resolution Strategy

While asymmetric hydrogenation of indole-2-carboxylic acid is possible, the industrial "Gold Standard" for obtaining high enantiomeric excess (ee > 99%) of the (R)-isomer is Optical Resolution of the racemic mixture.

The Resolution Protocol (Self-Validating System)

This method relies on the solubility difference between diastereomeric salts formed with a chiral amine.

Reagents:

-

Substrate: Racemic Indoline-2-carboxylic acid (prepared via reduction of indole-2-carboxylic acid).[1]

-

Resolving Agent: (R)-(+)-

-Methylbenzylamine.[2] -

Solvent System: Methanol/Ethanol (optimization required based on batch size).

Workflow Logic:

-

Salt Formation: The (R)-amine reacts with the racemic acid.[2]

-

Fractional Crystallization: The (R,R)-salt is typically less soluble (or more soluble, depending on solvent) than the (S,R)-salt. Note: In many standard protocols for this scaffold, the (S)-acid precipitates with the (R)-amine, leaving the desired (R)-acid enriched in the mother liquor, or vice versa. Verification via optical rotation is mandatory at this step.

-

Liberation: Acidification breaks the salt, yielding the free (R)-amino acid.

-

Protection: Immediate reaction with

prevents oxidation to indole.

Visualization: Resolution & Protection Workflow

The following diagram outlines the critical path to the N-Boc-(R) intermediate.

Caption: Workflow for the optical resolution and protection of (R)-indoline-2-carboxylic acid.

Reactivity Profile & Coupling Protocols

Working with N-Boc-(R)-indoline-2-carboxylic acid presents two specific challenges:

-

N-Terminal Sterics: The nitrogen is part of a fused ring system and is sterically crowded. Coupling to this nitrogen (after Boc removal) requires high-activity reagents.

-

C-Terminal Racemization: The

-proton is benzylic. Activation of the carboxyl group can lead to rapid racemization via oxazolone formation if base strength is uncontrolled.

Protocol: Coupling of N-Boc-(R)-Ind-OH (C-Terminus)

Objective: Attach the acid to a primary amine (R-NH2) without racemizing the chiral center.

Recommended Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization.

-

Base: TMP (2,4,6-Collidine) or DIPEA (Diisopropylethylamine). Collidine is preferred as it is a weaker base, reducing proton abstraction at the

-position.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of N-Boc-(R)-Ind-OH in anhydrous DMF (0.1 M concentration).

-

Activation: Add 1.0 eq of HATU and 1.0 eq of HOAt .

-

Base Addition: Cool to 0°C. Add 2.0 eq of Collidine . Stir for 5 minutes. Color change to yellow/orange is typical.

-

Coupling: Add 1.1 eq of the amine partner (R-NH2).

-

Reaction: Allow to warm to Room Temperature (RT). Monitor via LC-MS. Reaction is typically complete in 2–4 hours.

-

Self-Validation: Check LC-MS for the M+H peak. If the reaction stalls, do not add more base; instead, add more HATU/HOAt.

-

Protocol: Coupling to the Indoline Nitrogen (N-Terminus)

Objective: Acylate the sterically hindered indoline nitrogen after Boc removal.

The Challenge: Standard HBTU/DCC protocols often fail here due to the low nucleophilicity of the indoline nitrogen.

Optimized Method (Acid Chloride or Mixed Anhydride):

-

Deprotection: Remove Boc using 4M HCl in Dioxane (avoid TFA if possible to prevent indole formation via oxidation).

-

Conversion: Convert the incoming carboxylic acid partner into an Acid Chloride (using Ghosez's reagent or Oxalyl Chloride) OR use a Mixed Anhydride (Isobutyl chloroformate/NMM).

-

Coupling: React the acid chloride with the free indoline amine in DCM with Pyridine or DIPEA. This high-energy pathway overcomes the steric barrier.

Medicinal Chemistry Applications

The (R)-isomer is particularly valuable when "flipping" the stereochemistry of known (S)-based drugs to explore binding pocket tolerance.

The "Perindopril" Connection & Chiral Switching

Perindopril (an ACE inhibitor) utilizes the (S) -octahydroindole scaffold. The (R)-indoline analogue is frequently used in:

-

Negative Control Probes: To confirm specific binding of the (S)-isomer.

-

Protease Inhibitors: Many viral proteases (HCV, HIV) prefer "unnatural" D-amino acid configurations at specific subsites (e.g., P2 position) to prevent host enzyme degradation.

Pathway Visualization: Conformational Restriction

The following diagram illustrates how the indoline scaffold restricts conformational freedom compared to Phenylalanine, leading to higher affinity binding.

Caption: Thermodynamic advantage of the rigid indoline scaffold in ligand-receptor binding.

References & Authoritative Sources

-

Synthesis & Resolution:

-

Conformational Properties:

-

Mechanism: "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." (Explains the cis-amide preference).

-

Source:

-

-

Peptide Coupling & Racemization:

-

Protocol: "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Bachem Technical Guide).

-

Source:

-

-

Medicinal Chemistry Applications:

-

Context: "Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors." (Demonstrates SAR utility).

-

Source:

-

Note: Ensure all reagents, especially the chiral resolving agents, are stored under desiccation. Indoline derivatives are light-sensitive; store N-Boc-(R)-indoline-2-carboxylic acid in amber vials at 2-8°C.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

pharmacological significance of indoline-2-carboxylic acid derivatives

Content Type: Technical Whitepaper Subject: Pharmacological Significance, Structure-Activity Relationships (SAR), and Synthesis of Indoline-2-Carboxylic Acid Derivatives Intended Audience: Medicinal Chemists, Pharmacologists, and Process Chemists.

Executive Summary

Indoline-2-carboxylic acid (I2CA) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. Structurally, it is a rigid, bicyclic analogue of proline. This rigidity restricts conformational freedom, minimizing the entropy penalty upon binding to protein targets, a feature that distinguishes it from flexible acyclic amino acids.

While historically recognized as the core of second-generation Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Indolapril, Perindopril intermediates), recent research has expanded its utility. Derivatives now span neuroprotection (NMDA antagonism via the oxidized indole form), virology (HIV-1 integrase inhibition), and oxidative stress mitigation. This guide analyzes the pharmacological mechanics of I2CA derivatives, delineating the critical role of stereochemistry—specifically the (S)-enantiomer—and providing validated protocols for their synthesis and evaluation.

Structural Chemistry & Stereochemical Imperatives

The pharmacological potency of I2CA derivatives is governed by two structural pillars: Ring Rigidity and Chirality .

The Proline Surrogate Effect

In peptide mimetics, replacing L-proline with (S)-indoline-2-carboxylic acid imposes a specific turn geometry. The fused benzene ring locks the pyrrolidine ring into a specific conformation, enhancing hydrophobic interactions with receptor pockets (e.g., the S1/S2 subsites of ACE) that proline cannot access due to its smaller lipophilic surface area.

The Enantiomeric Switch

-

(S)-Enantiomer: Mimics L-proline.[1] This is the bioactive configuration for ACE inhibition and most peptide-mimetic applications.

-

(R)-Enantiomer: Generally inactive in ACE inhibition but serves as a valuable control in biological assays to confirm specific binding.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functionalization logic for the I2CA scaffold.

Figure 1: SAR Map of Indoline-2-Carboxylic Acid. Note the divergence where N-1 substitution drives ACE activity, while C-5/C-6 substitution and oxidation state drive neurological activity.

Core Pharmacological Domains[2]

Hypertension: The ACE Inhibitor Class

The most commercially significant application of I2CA is in the inhibition of Angiotensin-Converting Enzyme (ACE), a zinc-metallopeptidase.

-

Mechanism: The C-2 carboxylate coordinates with the active site Zinc ion (

). The N-1 substituent (often a hydrophobic chain like a mercaptopropanoyl group or a substituted alanine) extends into the hydrophobic S1/S2 subsites of the enzyme. -

Key Insight: The indoline ring provides a superior hydrophobic anchor compared to the pyrrolidine ring of captopril or enalapril, often resulting in higher potency and longer duration of action due to slower dissociation rates.

-

Data Point: 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid (S,S-isomer) exhibits in vitro potency 3x that of captopril and 27x the antihypertensive activity in spontaneously hypertensive rats [1].[2]

Neuropharmacology: NMDA & Glycine Site Modulation

While indoline (dihydro) derivatives are ACE inhibitors, their oxidized indole counterparts function as antagonists at the glycine modulatory site of the NMDA receptor.

-

The "Switch": The transition from indoline to indole creates a planar aromatic system. This planarity is essential for fitting into the narrow glycine binding cleft.

-

Modifications: High affinity is achieved by adding a Chlorine atom at C-6 and a polar group at C-3.[3] These compounds act as neuroprotective agents by preventing excitotoxicity during ischemic events (stroke) [2].

Virology: HIV-1 Integrase Inhibition

Recent screenings have identified I2CA derivatives as inhibitors of HIV-1 Integrase Strand Transfer.[4]

-

Mechanism: The indole core and the C-2 carboxyl group chelate the two

cofactors in the enzyme's active site, blocking the viral DNA from integrating into the host genome. -

Optimization: Introduction of long hydrophobic branches at C-3 improves interaction with the viral hydrophobic cavity, reducing

values to the sub-micromolar range (0.13

Technical Protocols

Protocol A: Enantioselective Synthesis of (S)-Indoline-2-Carboxylic Acid

Rationale: Classical Fischer indole synthesis yields racemates requiring inefficient resolution. The modern standard utilizes a Copper-catalyzed intramolecular cyclization of (S)-2-bromophenylalanine, preserving chiral integrity.

Reagents:

-

(S)-2-Bromophenylalanine (1.0 eq)[5]

- (2.0 eq)[6]

-

CuI (10 mol%) or CuCl (catalytic)[6]

-

L-Proline (20 mol%, ligand)

-

Solvent: DMSO or NMP[6]

Workflow:

Figure 2: Enantioselective Synthesis Workflow via Ullmann-type Cyclization.

Validation Step: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). Expect >98% ee if temperature is strictly controlled to prevent racemization.

Protocol B: ACE Inhibition Assay (Spectrophotometric)

Rationale: To quantify the potency of N-substituted indoline derivatives. This assay uses FAPGG (Furylacryloyl-Phenylalanyl-Glycyl-Glycine) as a substrate, which shows a decrease in absorbance at 340 nm upon hydrolysis.

Materials:

-

ACE enzyme (Rabbit Lung acetone powder)[6]

-

Substrate: FAPGG (Sigma)[6]

-

Buffer: 50 mM HEPES, 300 mM NaCl, 10

Steps:

-

Preparation: Dissolve test compounds in DMSO (keep final DMSO < 1%).

-

Incubation: Mix 10

enzyme solution + 10 -

Initiation: Add 180

FAPGG solution (final conc. 0.5 mM). -

Measurement: Monitor Absorbance (340 nm) kinetically for 15 minutes.

-

Calculation:

Determine

Summary of Pharmacological Data

| Derivative Class | Target | Key Substituent | Mechanism | Potency Ref |

| Indoline (Dihydro) | ACE (Hypertension) | N-1: Mercaptopropanoyl | Zn Chelation + Hydrophobic Fit | |

| Indole (Aromatic) | NMDA (Neuroprotection) | C-6: Cl, C-3: Polar | Glycine Site Antagonism | |

| Indole (Aromatic) | HIV-1 Integrase | C-3: Hydrophobic Chain | ||

| Indoline | Antioxidant | C-5: Halogen/Methoxy | Radical Scavenging | Comparable to BHT [4] |

References

-

Kim, D. H., et al. (1983). (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents.[2][7] Journal of Medicinal Chemistry.

-

Hu, L. Y., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Molecular Pharmacology.

-

Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.

-

Kaur, P., et al. (2019). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.

-

Ma, D., et al. (2001). CuI-catalyzed coupling reaction of beta-amino acids or esters with aryl halides at temperature lower than 100 degrees C. Journal of the American Chemical Society.

Sources

- 1. Document: Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives. (CHEMBL1122283) - ChEMBL [ebi.ac.uk]

- 2. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Document: (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensiv... - ChEMBL [ebi.ac.uk]

Methodological & Application

High-Fidelity Boc Deprotection of (R)-Indoline-2-Carboxylic Acid

Application Note: AN-IND-042

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) group from (R)-indoline-2-carboxylic acid requires distinct deviations from standard peptide deprotection protocols. Unlike aliphatic amino acids, the indoline scaffold presents two critical stability challenges: susceptibility to oxidative aromatization (forming the achiral indole) and spontaneous diketopiperazine (DKP) formation upon neutralization.

This guide details two validated protocols:

-

Method A (TFA/Silane): Optimized for discovery-scale purity and suppression of tert-butylation byproducts.

-

Method B (HCl/Dioxane): Engineered for scale-up, delivering the product as a stable hydrochloride salt via precipitation.

Chemical Context & Critical Process Parameters (CPPs)

(R)-Indoline-2-carboxylic acid is a conformationally restricted proline analogue, critical in the synthesis of ACE inhibitors (e.g., Perindopril) and diverse peptidomimetics.

The Stability Triad

Successful deprotection relies on managing three competing degradation pathways:

| Risk Factor | Mechanism | Mitigation Strategy |

| Oxidation | The electron-rich indoline ring oxidizes to indole-2-carboxylic acid (achiral) in the presence of air/light. | Strict Inert Atmosphere: All solvents must be degassed. Reactions performed under N₂/Ar. |

| Electrophilic Attack | The generated tert-butyl cation attacks the electron-rich C5 position of the indoline ring. | Scavenging: Use of Triethylsilane (TES) or water is mandatory to quench the carbocation. |

| Dimerization | The free amino acid (zwitterion) rapidly dimerizes to the diketopiperazine (DKP) in solution. | Salt Isolation: Isolate and store as the HCl or TFA salt. Avoid prolonged storage in neutral aqueous media. |

Reaction Mechanism

The cleavage follows an acid-catalyzed mechanism. The tert-butyl carbocation is the critical byproduct that must be intercepted.

Figure 1: Mechanistic pathway highlighting the critical interception of the tert-butyl cation to prevent ring alkylation.

Experimental Protocols

Method A: TFA/DCM with Silane Scavenging (Discovery Scale)

Best for: Small scale (<1g), high purity requirements, and subsequent solution-phase coupling.

Reagents:

-

Trifluoroacetic acid (TFA), ReagentPlus®, 99%.

-

Dichloromethane (DCM), Anhydrous.

-

Triethylsilane (TES) (Scavenger).

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with a magnetic stir bar. Purge with Argon for 5 minutes.

-

Dissolution: Add N-Boc-(R)-indoline-2-carboxylic acid (1.0 equiv) and dissolve in DCM (10 mL per gram of substrate).

-

Scavenger Addition: Add Triethylsilane (2.0 equiv). Note: TES is superior to water here as it creates a single phase.

-

Acidolysis: Cool the solution to 0°C. Dropwise add TFA (10 mL per gram of substrate). The final ratio should be ~1:1 DCM:TFA.

-

Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC (stain with Ninhydrin; indoline turns yellow/orange, not purple). Reaction is typically complete in 1-2 hours.

-

Workup (Critical):

-

Concentrate the mixture in vacuo at <30°C. Do not heat.

-

Co-evaporate with Toluene (3x) to remove residual TFA.

-

Precipitation: Redissolve the oily residue in minimal DCM/MeOH (9:1) and add cold Diethyl Ether (Et₂O) or Hexanes to precipitate the product as the TFA salt.

-

Filter and dry under high vacuum.

-

Method B: HCl in Dioxane (Process Scale)

Best for: Scale-up (>10g), storage stability, and avoiding fluorinated byproducts.

Reagents:

-

4M HCl in 1,4-Dioxane (Commercial solution).

-

1,4-Dioxane (Anhydrous).

-

Diethyl Ether (Et₂O) or MTBE.

Protocol:

-